molecular formula C10H12O3 B020233 (2,6-Dimethylphenoxy)acetic acid CAS No. 13335-71-2

(2,6-Dimethylphenoxy)acetic acid

Cat. No. B020233
CAS RN: 13335-71-2
M. Wt: 180.2 g/mol
InChI Key: MLBCURLNKYKBEQ-UHFFFAOYSA-N
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Description

“(2,6-Dimethylphenoxy)acetic acid” is a type of organic compound that belongs to the class of phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .


Synthesis Analysis

The synthesis of “(2,6-Dimethylphenoxy)acetic acid” is useful in organic synthesis . A method for synthesizing it involves adding 2,6-dimethyl phenol to an alkali aqueous solution .


Molecular Structure Analysis

The molecular weight of “(2,6-Dimethylphenoxy)acetic acid” is 180.20, and its molecular formula is C10H12O3 . It is a small molecule .


Physical And Chemical Properties Analysis

“(2,6-Dimethylphenoxy)acetic acid” is a solid substance that is soluble in acetone, chloroform, and dichloromethane . It has a melting point of 137-138°C (lit.) .

Scientific Research Applications

Safety and Hazards

“(2,6-Dimethylphenoxy)acetic acid” is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBCURLNKYKBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158085
Record name Acetic acid, (2,6-dimethylphenoxy)- (9CI)
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Molecular Weight

180.20 g/mol
Source PubChem
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Product Name

(2,6-Dimethylphenoxy)acetic acid

CAS RN

13335-71-2
Record name 2-(2,6-Dimethylphenoxy)acetic acid
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Record name (2,6-Dimethylphenoxy)acetic acid
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Record name (2,6-Dimethylphenoxy)acetic acid
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Record name Acetic acid, (2,6-dimethylphenoxy)- (9CI)
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Record name (2,6-xylyloxy) acetic acid
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Record name Acetic acid, 2-(2,6-dimethylphenoxy)
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Record name (2,6-DIMETHYLPHENOXY)ACETIC ACID
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Synthesis routes and methods

Procedure details

2,6-Dimethylphenol (102.8 g, 0.842 mol) and chloroacetic acid (159.6 g, 1.68 mol) in 1000 ml of H2O was added to a 3-L, 3-necked round bottom flask with mechanical stirring and a water-cooled condenser. A solution of NaOH (134.9 g, 3.37 mol) dissolved in 500 ml of water was slowly added to the above mixture via addition funnel and heat to reflux. After 2 hours, additional chloroacetic acid (79.4 g, 0.84 mol) and NaOH solution (67.2 g, 1.68 mol in in 200 ml water) was added to the reaction mixture. After 19 hours, additional chloroacetic acid (39.8 g, 0.42 mol) and NaOH solution (33.6 g, 0.84 mol in in 100 ml water) was added to the reaction mixture and refluxing was continued until starting phenol was consumed. The reaction flask was cooled in and ice-water bath and acidified to pH=1 with conc. HCl, causing a precipitate to form. The resulting slurry was stirred in the ice bath for 1 hour then filtered. The solid was dissolved in hot (100° C.) water and cooled to crystallize the product as white plates, mp=136-137° C., yield=78.8 g, 52%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (2,6-Dimethylphenoxy)acetic acid in the synthesis of lopinavir?

A1: (2,6-Dimethylphenoxy)acetic acid serves as a key building block in the synthesis of lopinavir, an antiviral drug. The synthesis involves a condensation reaction between (2,6-Dimethylphenoxy)acetic acid and (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, followed by deprotection and further condensation with (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. This synthetic route, as described in the research by [], offers a simplified and efficient method for lopinavir production.

Q2: How does the structure of (2,6-Dimethylphenoxy)acetic acid influence its interaction with other molecules?

A2: Research [] highlights the steric effects of (2,6-Dimethylphenoxy)acetic acid. The study investigates the fluorescence quenching of a tetraarylpyrene derivative, where four (2,6-Dimethylphenoxy)acetic acid groups are attached. The bulky nature of these groups restricts access to the central pyrene moiety, impacting interactions with iodide ions and highlighting the importance of steric factors in molecular recognition.

Q3: Are there any studies that utilize (2,6-Dimethylphenoxy)acetic acid for applications beyond pharmaceutical synthesis?

A3: While the provided literature focuses on the use of (2,6-Dimethylphenoxy)acetic acid in lopinavir synthesis [] and its steric influence in molecular interactions [], it's important to note that this compound might find applications in other research areas. Further investigation into its chemical properties and potential reactivity could reveal new avenues for its utilization in fields like materials science or catalysis.

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